

A Comparative Purity Analysis of Commercially Sourced Deuterated Nitrobenzene for Research Applications

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Compound of Interest		
Compound Name:	C6HD4NO2	
Cat. No.:	B118739	Get Quote

For researchers, scientists, and drug development professionals, the purity of isotopically labeled compounds is paramount for generating accurate and reproducible experimental data. This guide provides a comparative assessment of the purity of **C6HD4NO2**, commonly known as nitrobenzene-d5, from various commercial sources. The analysis is supported by established experimental protocols for verifying both chemical and isotopic purity.

Purity Comparison of Commercial C6HD4NO2

The chemical and isotopic purity of **C6HD4NO2** can vary between suppliers and even between different batches from the same supplier. Below is a summary of stated purity levels from prominent chemical suppliers. It is crucial for researchers to always refer to the lot-specific certificate of analysis (CoA) for the most accurate information.



Supplier	Product Number/CAS	Stated Chemical Purity	Stated Isotopic Purity	Analytical Method(s) Cited
Sigma-Aldrich	223369 (CAS 4165-60-0)	99% (CP)	99.5 atom % D	NMR
LGC Standards	DRE-C15557100 (CAS 4165-60-0)	Lot-specific (CoA available)[1]	Lot-specific (CoA available)[1]	Not specified on product page
Clearsynth	CS-T-59336 (CAS 4165-60-0)	CoA available upon request[2]	CoA available upon request[2]	HPLC mentioned as a use[2]
Cambridge Isotope Laboratories, Inc.	DLM-109	Lot-specific (detailed on shipping docs)[3]	Lot-specific (detailed on shipping docs)[3]	NMR, GC-MS, HPLC[4]
Toronto Research Chemicals (via LGC)	N493002 (CAS 4165-60-0)	Lot-specific (CoA available)[5]	Lot-specific (CoA available)[5]	Not specified on product page

Experimental Protocols for Purity Assessment

A comprehensive evaluation of **C6HD4NO2** purity involves a multi-technique approach to confirm both its chemical integrity and the degree of deuteration.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC with UV detection is a robust method for determining the chemical purity of nitroaromatic compounds.

- Instrumentation: HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.
- Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective.
 A common starting point is a 55:45 or 60:40 (v/v) mixture of acetonitrile and water.[6] For



mass spectrometry compatibility, formic acid can be used in place of other acids.[7]

• Flow Rate: 1.0 mL/min.[6]

Column Temperature: 30-50 °C.[6]

• Detection Wavelength: 254 nm.[6]

Injection Volume: 10 μL.[6]

- Sample Preparation: Accurately weigh and dissolve the **C6HD4NO2** sample in the mobile phase to a concentration of approximately 0.1-1.0 mg/mL. Filter the solution through a 0.45 µm syringe filter prior to injection.
- Data Analysis: The chemical purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling and Isotopic Distribution

GC-MS is a powerful technique for identifying volatile impurities and assessing the isotopic distribution of the deuterated compound.

- Instrumentation: Gas chromatograph coupled to a mass spectrometer.
- Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., 30 m x 0.25 mm ID, 0.25 μm film thickness).
- Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
- Oven Temperature Program: A typical program starts at a low temperature (e.g., 50 °C), ramps up to a higher temperature (e.g., 250 °C) to ensure elution of all components.
- Injector Temperature: 250 °C.
- MS Detector: Operated in full scan mode to identify unknown impurities and in selected ion monitoring (SIM) mode for quantifying known impurities and assessing isotopic distribution.



- Sample Preparation: Prepare a dilute solution of the C6HD4NO2 sample in a volatile organic solvent like dichloromethane or ethyl acetate.
- Data Analysis: Chemical impurities are identified by their mass spectra and retention times.
 The isotopic purity is assessed by examining the mass spectrum of the main peak. For
 C6HD4NO2, the molecular ion peak should be at m/z 128. The relative intensities of ions
 corresponding to partially deuterated (m/z 124-127) and non-deuterated (m/z 123) species
 are used to calculate the isotopic enrichment.

Quantitative Nuclear Magnetic Resonance (qNMR) for Isotopic Purity and Absolute Quantification

qNMR is a primary analytical method for determining the purity and isotopic enrichment of deuterated compounds without the need for a chemically identical reference standard.

- Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent in which the sample is fully soluble (e.g., chloroform-d, DMSO-d6). It is crucial that the solvent does not have signals that overlap with the analyte or the internal standard.
- Internal Standard: A certified reference material of high purity with a known chemical structure and a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
- Sample Preparation:
 - Accurately weigh a specific amount of the C6HD4NO2 sample and the internal standard into a vial.
 - Dissolve the mixture in a precise volume of the deuterated NMR solvent.
 - Transfer the solution to an NMR tube.
- Data Acquisition: Acquire a proton (¹H) NMR spectrum under quantitative conditions. This
 includes ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1
 relaxation time of the signals of interest to allow for complete magnetization recovery.

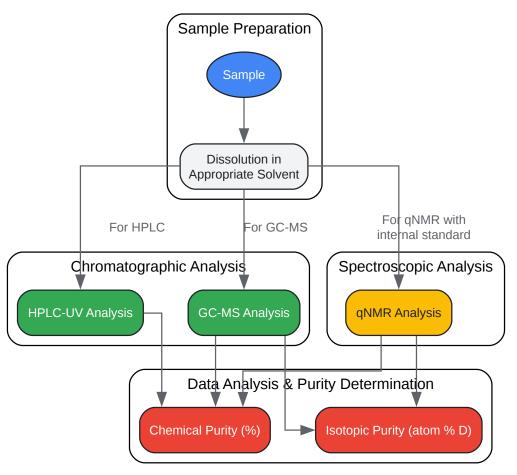


Data Analysis: The purity of the C6HD4NO2 sample is calculated by comparing the integral
of a characteristic signal from the analyte with the integral of a signal from the internal
standard, taking into account the number of protons giving rise to each signal and the molar
masses of the analyte and the standard. The isotopic purity can be inferred from the residual
proton signals in the aromatic region of the ¹H NMR spectrum.

Visualizing the Purity Assessment Workflow

The following diagrams illustrate the logical flow of the experimental procedures for a comprehensive purity assessment of **C6HD4NO2**.

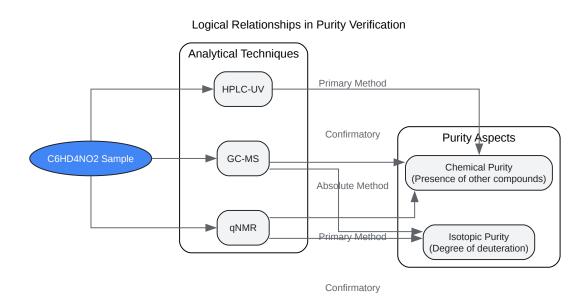






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Caption: A workflow for the comprehensive purity analysis of C6HD4NO2.



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Caption: Interrelation of techniques for **C6HD4NO2** purity assessment.

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